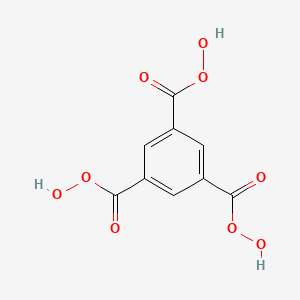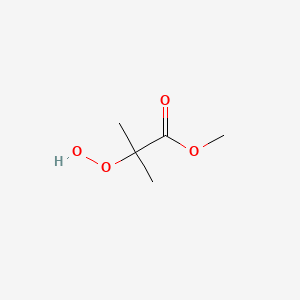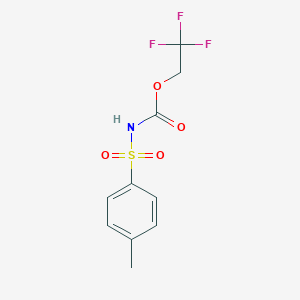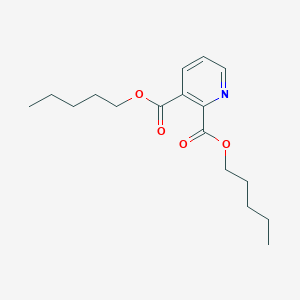![molecular formula C16H15ClINO B14494727 {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone CAS No. 65195-27-9](/img/structure/B14494727.png)
{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone is a complex organic compound with a unique structure that includes chloro, iodoethyl, and methylamino groups attached to a phenylmethanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-nitrobenzophenone with methylamine, followed by reduction to form the corresponding amine. The amine is then reacted with iodoethane under suitable conditions to introduce the iodoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the carbonyl group to an alcohol.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism of action of {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylamino)benzophenone
- 2-Methylamino-5-chlorobenzophenone
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Uniqueness
{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone is unique due to the presence of both chloro and iodoethyl groups, which confer distinct reactivity and properties. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
65195-27-9 |
|---|---|
Molecular Formula |
C16H15ClINO |
Molecular Weight |
399.65 g/mol |
IUPAC Name |
[5-chloro-2-[2-iodoethyl(methyl)amino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H15ClINO/c1-19(10-9-18)15-8-7-13(17)11-14(15)16(20)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 |
InChI Key |
XFJVHAFBCCDCPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCI)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)







![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)


![9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14494710.png)

